

N-Fmoc-8-aminooctanoic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

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| Compound Name: | N-Fmoc-8-aminooctanoic acid | |
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This technical guide provides an in-depth overview of **N-Fmoc-8-aminooctanoic acid**, a critical building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications in peptide synthesis, and its role in the construction of advanced therapeutic and diagnostic agents.

Core Chemical and Physical Properties

N-Fmoc-8-aminooctanoic acid is a widely utilized linker in solid-phase peptide synthesis (SPPS). Its eight-carbon chain provides a flexible spacer, enabling the synthesis of complex peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).



| Property | Value |
|---------------------|---------------------------|
| CAS Number | 126631-93-4 |
| Molecular Formula | C23H27NO4 |
| Molecular Weight | 381.47 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% (HPLC) |
| Storage Temperature | 2-8°C |

Applications in Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-8-aminooctanoic acid serves as a versatile linker molecule in Fmoc-based solid-phase peptide synthesis.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its sequential addition to a growing peptide chain under basic conditions, a milder alternative to Boc chemistry.[2] Its bifunctional nature, with a carboxylic acid at one end and a protected amine at the other, makes it an ideal component for introducing spacing between a peptide sequence and another molecule, such as a drug, a label, or a targeting moiety.[3]

Experimental Protocol: Incorporation of N-Fmoc-8aminooctanoic Acid in SPPS

This protocol outlines the manual incorporation of **N-Fmoc-8-aminooctanoic acid** into a peptide sequence on a solid support resin.

Materials:

- Fmoc-Rink Amide MBHA resin
- N-Fmoc-protected amino acids
- N-Fmoc-8-aminooctanoic acid



- Coupling Reagents: HCTU, HATU, or HBTU/HOBt
- Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
- Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM)
- Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane
 (TIS)

Procedure:

- Resin Swelling: The Fmoc-Rink Amide MBHA resin is swelled in DMF for 30 minutes in a synthesis vessel.[1]
- Fmoc Deprotection: The DMF is drained, and the 20% piperidine in DMF solution is added to the resin and agitated. This step is repeated to ensure complete removal of the Fmoc group. The resin is then washed thoroughly with DMF and DCM.[1]
- Amino Acid Coupling: The desired Fmoc-protected amino acid (or N-Fmoc-8-aminooctanoic acid) is dissolved in DMF with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA). This activated solution is added to the resin and agitated for 1-2 hours at room temperature. The resin is subsequently washed with DMF and DCM.[1]
- Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.[1]
- Final Fmoc Deprotection: After the final amino acid is coupled, a final deprotection step is performed.[1]
- Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed by treating the resin with a cleavage cocktail.[1]





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Solid-Phase Peptide Synthesis (SPPS) Workflow.

Role in Advanced Therapeutics and Diagnostics

The incorporation of **N-Fmoc-8-aminooctanoic acid** as a linker is pivotal in the development of sophisticated biomolecules that can interact with specific biological pathways.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the ubiquitin-proteasome system.[4] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker, for which 8-aminooctanoic acid is a suitable candidate.[5]

The mechanism involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[6] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[4]





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PROTAC Mechanism of Action.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells.[3] They consist of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic drug, and a linker that connects them. The 8-aminooctanoic acid chain can serve as part of this linker.



The ADC binds to the target antigen on the cancer cell surface and is internalized, typically via endocytosis. Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then induces cell death.



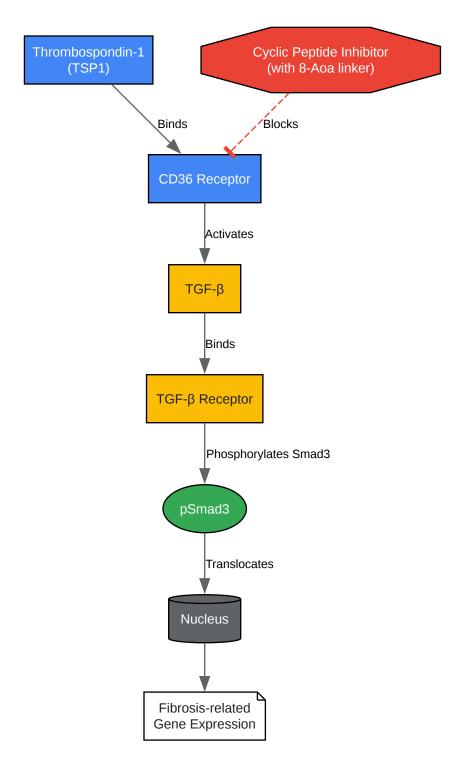
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Antibody-Drug Conjugate (ADC) Mechanism of Action.

Modulation of Signaling Pathways

Peptides and peptidomimetics synthesized using an 8-aminooctanoic acid linker can be designed to interact with specific cellular receptors and modulate their downstream signaling pathways. For example, a cyclic peptide incorporating this linker was designed to inhibit the interaction between Thrombospondin-1 (TSP1) and the CD36 receptor. This disruption effectively blocks the TGF-β/Smad3 signaling pathway, which is implicated in intestinal fibrosis.





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Inhibition of the TGF-β/Smad3 Pathway.

Conclusion



N-Fmoc-8-aminooctanoic acid is a fundamental tool in modern chemical biology and drug discovery. Its properties as a flexible linker enable the synthesis of a diverse range of molecules, from simple peptides to complex therapeutic constructs like PROTACs and ADCs. Understanding its chemistry and applications is essential for researchers aiming to develop next-generation diagnostics and therapeutics that can precisely target and modulate biological pathways.

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- To cite this document: BenchChem. [N-Fmoc-8-aminooctanoic Acid: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557866#n-fmoc-8-aminooctanoic-acid-cas-number-and-molecular-weight]

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